molecular formula C19H21NO3 B2905160 (4-Ethoxyphenyl)(2-phenylmorpholino)methanone CAS No. 946291-94-7

(4-Ethoxyphenyl)(2-phenylmorpholino)methanone

Cat. No.: B2905160
CAS No.: 946291-94-7
M. Wt: 311.381
InChI Key: TWUBGZIQOGTBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Ethoxyphenyl)(2-phenylmorpholino)methanone” is a compound that contains an ethoxyphenyl group, a phenylmorpholino group, and a methanone group . The ethoxyphenyl group consists of a phenyl ring (a six-membered carbon ring) with an ethoxy group (an ethyl group attached to an oxygen atom) attached to it. The phenylmorpholino group consists of a phenyl ring attached to a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The methanone group is a carbonyl group (a carbon atom double-bonded to an oxygen atom) attached to a methyl group (a carbon atom bonded to three hydrogen atoms).


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The ethoxyphenyl and phenylmorpholino groups are likely to be planar due to the structure of the phenyl rings. The methanone group is also planar. The overall shape of the molecule would depend on the angles between these groups .


Chemical Reactions Analysis

This compound, like other organic compounds, would be expected to undergo various chemical reactions. For example, the ethoxy group could be replaced by a halogen in a nucleophilic substitution reaction. The carbonyl group could undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carbonyl group and the nonpolar phenyl rings. Its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Anticancer Potential

(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a related compound, has demonstrated potent anticancer properties. It induces G2/M arrest in cancer cells and triggers apoptosis, especially in leukemia cells. This compound inhibits tubulin polymerization, a critical process in cell division, thereby exhibiting promising therapeutic potential in cancer treatment (Magalhães et al., 2013).

In Vitro and In Vivo Antitumor Effects

Another study on (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone highlighted both in vitro and in vivo antitumor effects without substantial toxicity. It demonstrated tumor inhibition and increased the efficacy of other treatments, like 5-fluorouracil, while mitigating some of their side effects (Magalhães et al., 2011).

Selective Estrogen Receptor Modulator

Compounds in the same family have shown promise as selective estrogen receptor modulators (SERMs). These compounds exhibit estrogen agonist-like actions on certain tissues while acting as antagonists in others. This dual action makes them suitable for targeted therapies in conditions like breast cancer and osteoporosis (Palkowitz et al., 1997).

Crystal Structure and Molecular Design

The crystal structure of similar compounds has been determined, aiding in the design and synthesis of new pharmaceuticals. Understanding the molecular structure is crucial for developing drugs with targeted properties (Akkurt et al., 2003).

Mechanism of Action

Without specific information about the use of this compound, it’s difficult to predict its mechanism of action. If it’s used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions to avoid exposure and ingestion .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise as a drug, further studies could investigate its efficacy and safety in biological systems .

Properties

IUPAC Name

(4-ethoxyphenyl)-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-2-22-17-10-8-16(9-11-17)19(21)20-12-13-23-18(14-20)15-6-4-3-5-7-15/h3-11,18H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUBGZIQOGTBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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